molecular formula C10H9N5O4 B5518039 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-(2-furylmethylene)acetohydrazide

2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-(2-furylmethylene)acetohydrazide

Cat. No.: B5518039
M. Wt: 263.21 g/mol
InChI Key: UCOJYWKTLPVPHQ-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-(2-furylmethylene)acetohydrazide is a useful research compound. Its molecular formula is C10H9N5O4 and its molecular weight is 263.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 263.06545379 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research demonstrates that hydrazide compounds, including those related to the chemical structure , are pivotal in synthesizing a wide range of heterocyclic compounds. These compounds have been synthesized through various reactions, demonstrating the versatility and reactivity of hydrazide-based chemicals. For instance, the synthesis of 3,5,6-trisubstituted-1,2,4-triazines from acid hydrazides, ammonium acetate, and dicarbonyl compounds showcases a significant application in producing triazine derivatives under solvent-free conditions (Ghorbani‐Vaghei et al., 2015). Similarly, acetohydrazide derivatives containing both antipyrine and triazole nuclei have been explored for their antimicrobial activities, highlighting the pharmaceutical potential of these compounds (Bayrak et al., 2010).

Utility in Chemical Synthesis

The utility of hydrazide derivatives extends to the synthesis of complex heterocyclic frameworks, which are integral to designing compounds with enhanced biological and chemical properties. For example, the reaction of substituted carbohydrazides with electron-poor olefins has led to the formation of pyrazoles, triazoloquinolines, and other significant derivatives, underscoring the chemical utility and synthetic flexibility of hydrazide compounds (Hassan et al., 2008).

Antimicrobial and Analgesic Activities

The synthesized heterocyclic compounds from hydrazide derivatives have been evaluated for their biological activities, including antimicrobial and analgesic effects. This research direction emphasizes the potential pharmaceutical applications of these compounds. Studies show that certain derivatives exhibit significant antimicrobial and analgesic activities, suggesting their usefulness in developing new therapeutic agents (Saad et al., 2011).

Properties

IUPAC Name

2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-furan-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O4/c16-8(14-11-5-6-2-1-3-19-6)4-7-9(17)12-10(18)15-13-7/h1-3,5H,4H2,(H,14,16)(H2,12,15,17,18)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOJYWKTLPVPHQ-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NNC(=O)CC2=NNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)CC2=NNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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